Ceftaroline anhydrous base

PBP2a binding affinity MRSA resistance mechanism β-lactam target engagement

Ceftaroline anhydrous base (CAS 402741-13-3) is the active, free-acid form of the prodrug ceftaroline fosamil, a fifth-generation parenteral cephalosporin antibiotic. It exerts bactericidal activity through covalent binding to essential penicillin-binding proteins (PBPs), notably retaining high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in Streptococcus pneumoniae—targets that confer resistance to earlier-generation β-lactams.

Molecular Formula C22H22N8O8PS4+
Molecular Weight 685.7 g/mol
CAS No. 402741-13-3
Cat. No. B15191866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftaroline anhydrous base
CAS402741-13-3
Molecular FormulaC22H22N8O8PS4+
Molecular Weight685.7 g/mol
Structural Identifiers
SMILESCCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O
InChIInChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/p+1/b26-13-/t14-,19-/m1/s1
InChIKeyZCCUWMICIWSJIX-NQJJCJBVSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftaroline Anhydrous Base (CAS 402741-13-3): Procurement-Relevant Profile of a Fifth-Generation Cephalosporin Active Moiety


Ceftaroline anhydrous base (CAS 402741-13-3) is the active, free-acid form of the prodrug ceftaroline fosamil, a fifth-generation parenteral cephalosporin antibiotic [1]. It exerts bactericidal activity through covalent binding to essential penicillin-binding proteins (PBPs), notably retaining high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in Streptococcus pneumoniae—targets that confer resistance to earlier-generation β-lactams [2]. For research and industrial procurement, the anhydrous base represents the bioactive principle required for in vitro susceptibility testing, mechanism-of-action studies, and analytical method development, distinguishing it from the clinically administered prodrug form.

Why Earlier-Generation Cephalosporins Cannot Substitute for Ceftaroline Anhydrous Base in MRSA and Drug-Resistant Pneumococcal Applications


Unlike third- and fourth-generation cephalosporins such as ceftriaxone and cefepime, ceftaroline anhydrous base possesses a C-3 side chain engineered to bind PBP2a, the transpeptidase that mediates methicillin resistance in S. aureus. This structural feature enables ceftaroline to achieve PBP2a IC50 values as low as 0.01 µg/mL—up to 256-fold lower (higher affinity) than ceftriaxone or cefotaxime [1]. Consequently, MRSA isolates remain uniformly resistant to ceftriaxone (MIC90 > 32 mg/L) while exhibiting susceptibility to ceftaroline (MIC90 1–2 mg/L) [2]. Similarly, against multidrug-resistant S. pneumoniae, ceftaroline maintains an MIC90 of 0.25 µg/mL and 100% susceptibility, whereas ceftriaxone MICs escalate to 2 µg/mL in resistant subsets [3]. These quantitative gaps in target engagement and susceptibility mean that substituting a generic earlier-generation cephalosporin for ceftaroline anhydrous base in research or reference-standard applications will yield fundamentally different—and clinically irrelevant—results.

Ceftaroline Anhydrous Base (CAS 402741-13-3): Quantitative Head-to-Head Evidence for Differentiated Selection


PBP2a Binding Affinity: Up to 256-Fold Higher Than Ceftriaxone and Cefotaxime in MRSA

Ceftaroline anhydrous base demonstrates uniquely high affinity for PBP2a, the penicillin-binding protein responsible for β-lactam resistance in MRSA. In competitive binding assays using Bocillin FL as a fluorescent reporter, ceftaroline bound to PBP2a with IC50 values ranging from 0.01 to 1 µg/mL across multiple MRSA strains, representing up to 256-fold higher affinity than ceftriaxone and cefotaxime (IC50 > 128 µg/mL for both comparators) [1]. For strain 25 (a vancomycin-intermediate S. aureus isolate), ceftaroline achieved a PBP2a IC50 of 0.01 µg/mL, compared to 0.25 µg/mL for ceftriaxone and 0.5 µg/mL for cefotaxime [2].

PBP2a binding affinity MRSA resistance mechanism β-lactam target engagement

Anti-MRSA Potency: ≥16-Fold Superior MIC90 Compared to Ceftriaxone in Global Surveillance

In the AWARE global surveillance study (13,005 clinical isolates, 39 countries, 2012–2014), ceftaroline demonstrated an MIC90 of 2 mg/L against MRSA, while ceftriaxone's MIC90 exceeded 32 mg/L. Ceftaroline was ≥16-fold more potent than ceftriaxone against MRSA by broth microdilution testing performed according to CLSI guidelines [1]. In a separate international surveillance study of 2,700 S. aureus isolates, ceftaroline displayed an MIC90 of 2 mg/L against 734 MRSA isolates, compared to ceftriaxone (MIC90 > 32 mg/L), cefepime (MIC90 > 16 mg/L), and imipenem (MIC90 > 8 mg/L) [2]. Ceftaroline susceptibility among MRSA ranged from 89.5% to 99.1% across surveillance programs, whereas all other tested β-lactams showed 0% susceptibility [3].

MRSA susceptibility MIC90 comparison AWARE surveillance program

Activity Against Multidrug-Resistant S. pneumoniae: 8-Fold More Potent Than Ceftriaxone with 100% Susceptibility

Against 6,958 U.S. S. pneumoniae isolates (2009–2012), ceftaroline was 16-fold more potent than ceftriaxone overall (MIC50/MIC90 ≤0.25/2 µg/mL vs. ceftriaxone MIC50/MIC90 data not shown, but ≥16-fold difference). For the MDR subset (35.2% of isolates, resistant to ≥2 antimicrobial classes), ceftaroline demonstrated an MIC50/90 of 0.06/0.25 µg/mL and 100.0% susceptibility—compared to ceftriaxone (MIC50/90, 0.5/2 µg/mL; 8-fold less potent) and penicillin (MIC50/90, 1/4 µg/mL; 16-fold less potent). Ceftaroline was the single most active agent tested against MDR pneumococci [1]. In a Latin American surveillance study (986 isolates), ceftaroline's MIC90 of 0.12 µg/mL against S. pneumoniae was eight-fold lower than ceftriaxone, levofloxacin, and linezolid [2].

MDR Streptococcus pneumoniae penicillin-resistant pneumococci respiratory tract infection

In Vitro PK/PD Hollow Fiber Model: Ceftaroline Superior to Vancomycin Against MRSA Including hVISA

In a two-compartment in vitro hollow fiber PK/PD model simulating human pharmacokinetics over 72 hours, ceftaroline (600 mg q8h and q12h regimens) was compared to vancomycin (1,000 mg q12h) against six clinical MRSA isolates, including two heterogeneous vancomycin-intermediate S. aureus (hVISA) strains. Ceftaroline was statistically significantly superior to vancomycin against all isolates (P < 0.05), except one to which it was equivalent. Critically, whereas vancomycin selected for MIC elevations up to 8–12 µg/mL in hVISA isolates, no such resistance emergence was observed with ceftaroline. Ceftaroline MICs ranged from 0.125 to 2 µg/mL [1].

hollow fiber infection model PK/PD modelling vancomycin comparison

Clinical Early Response: Day 3 Clinical Response Rate 7.8% Higher Than Vancomycin Plus Aztreonam in Phase 3 ABSSSI Trials

In an integrated analysis of the CANVAS 1 and CANVAS 2 Phase 3 randomized, double-blind trials for acute bacterial skin and skin structure infections (ABSSSI), the day 3 clinical response rate—a contemporary FDA-preferred endpoint reflecting early, meaningful clinical improvement—was 74.0% (296/400) for ceftaroline fosamil monotherapy versus 66.2% (263/397) for vancomycin plus aztreonam (difference, 7.8%; 95% CI, 1.3% to 14.0%). The lower bound of the 95% confidence interval exceeded zero, indicating a statistically significant superiority in early response for ceftaroline [1]. At test-of-cure, clinical cure rates were non-inferior: 91.1% (ceftaroline) vs. 93.3% (vancomycin + aztreonam) in CANVAS 1, and 92.2% vs. 92.1% in CANVAS 2 [2].

CANVAS clinical trials early clinical response ABSSSI treatment

Research Procurement Differentiation: Reliable Non-Enzymatic Conversion of Prodrug to Ceftaroline Anhydrous Free Base for In Vitro Studies

A critical procurement consideration for research laboratories is that the clinically available form, ceftaroline fosamil (Teflaro®), is a phosphoramidate prodrug that is inactive in vitro and requires conversion to the anhydrous free base. Published protocols using commercial phosphatase enzymes have proven unreliable due to batch-dependent isozyme contaminants and lack of reproducibility [1]. A validated, non-enzymatic forced-degradation method—exposure of ceftaroline fosamil to 90°C for 15 minutes—provides robust, reproducible generation of ceftaroline free base suitable for in vitro susceptibility testing, mechanism studies, and analytical method development. This method eliminates phosphatase batch variability and can be standardized across laboratories [2].

prodrug deprotection ceftaroline free base generation in vitro testing reproducibility

Ceftaroline Anhydrous Base (CAS 402741-13-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


MRSA Susceptibility Testing Reference Standard and Antimicrobial Stewardship Surveillance

Ceftaroline anhydrous base serves as the essential reference compound for broth microdilution MIC testing against MRSA in clinical microbiology laboratories and global surveillance programs (e.g., AWARE, ATLAS). With an MIC90 of 1–2 µg/mL against MRSA and ≥16-fold greater potency than ceftriaxone (MIC90 > 32 µg/mL), ceftaroline is the only cephalosporin that can be used to establish MRSA susceptibility breakpoints. Procurement of high-purity anhydrous base (≥98%) is critical for preparing accurate MIC panels and for use as a system suitability standard in automated susceptibility testing platforms [1].

PBP2a Target Engagement and β-Lactamase Inhibitor Combination Screening

The uniquely high affinity of ceftaroline for PBP2a (IC50 0.01–1 µg/mL; up to 256-fold greater than ceftriaxone) makes it the β-lactam backbone of choice for screening novel β-lactamase inhibitors or PBP2a allosteric modulators. Researchers can use ceftaroline anhydrous base in competitive Bocillin FL binding assays to quantify PBP2a engagement and assess whether inhibitor combinations restore or enhance binding. The validated non-enzymatic conversion protocol (90°C, 15 min) ensures consistent generation of active free base from the prodrug, eliminating phosphatase-related variability [2].

In Vitro PK/PD Hollow Fiber and One-Compartment Model Studies for Anti-MRSA Regimen Optimization

Ceftaroline anhydrous base is the active drug used in hollow fiber and one-compartment in vitro PK/PD models to simulate humanized dosing regimens against MRSA and hVISA. In head-to-head models, ceftaroline 600 mg q8h/q12h demonstrated superiority over vancomycin 1,000 mg q12h (P < 0.05) with a lower propensity for resistance selection. Procurement of the anhydrous base enables researchers to replicate these models for evaluating ceftaroline monotherapy or combination regimens (e.g., with daptomycin, which shows synergistic FIC indices) against high-inoculum MRSA infections [3].

Analytical Method Development, Forced Degradation, and Stability-Indicating HPLC Assays

The anhydrous base form is required for developing and validating stability-indicating HPLC methods that simultaneously quantify ceftaroline fosamil (prodrug) and ceftaroline (active degradation product) in reconstituted solutions. The validated thermodegradation protocol provides a controlled source of the free base for use as a reference marker in forced degradation studies. Purity specifications of ≥98% by HPLC, with certificates of analysis documenting residual solvents and heavy metals, are essential for regulatory submissions (ANDA, DMF) and QC batch release [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftaroline anhydrous base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.